Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Medicinal Chemistry Cross-Coupling SAR Exploration

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde (CAS 1852118-58-1, MF C₁₀H₁₀BrNO₂, MW 256.10 g/mol) is a heterobifunctional aromatic aldehyde building block that integrates a para-bromo substituent, an ortho-3-hydroxyazetidine ring, and a reactive formyl group on a single benzene core. This substitution pattern endows the molecule with a calculated LogP of approximately 1.44 and a topological polar surface area (TPSA) of 40.5 Ų, establishing a distinct physicochemical profile within the azetidine-benzaldehyde chemical space.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B13201750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=CC(=C2)Br)C=O)O
InChIInChI=1S/C10H10BrNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2
InChIKeyKKEAYVMAALFLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde: Physicochemical Baseline and Structural Classification for Procurement Decisions


4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde (CAS 1852118-58-1, MF C₁₀H₁₀BrNO₂, MW 256.10 g/mol) is a heterobifunctional aromatic aldehyde building block that integrates a para-bromo substituent, an ortho-3-hydroxyazetidine ring, and a reactive formyl group on a single benzene core . This substitution pattern endows the molecule with a calculated LogP of approximately 1.44 and a topological polar surface area (TPSA) of 40.5 Ų, establishing a distinct physicochemical profile within the azetidine-benzaldehyde chemical space [1]. The compound is primarily employed as a key intermediate in medicinal chemistry campaigns targeting kinase inhibition and other therapeutic areas, where its dual synthetic handles—the aldehyde for reductive amination or Grignard additions and the aryl bromide for palladium-catalyzed cross-coupling—enable modular, diversity-oriented synthesis of compound libraries [2].

Why 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde Cannot Be Replaced by a Generic Analog in Lead Optimization


Interchanging regioisomeric bromo-hydroxyazetidine benzaldehydes or de-bromo analogs without quantitative justification is a common failure mode in medicinal chemistry procurement. The three monobromo regioisomers (4-bromo-2-azetidinyl, 5-bromo-2-azetidinyl, and 2-bromo-4-azetidinyl) share identical molecular formulas, hydrogen-bond donor/acceptor counts, and nearly indistinguishable computed LogP and TPSA values [1], yet their bromine substitution position dictates fundamentally different vectors for Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions—each projecting the elaborated scaffold into distinct regions of chemical space . Removing the bromine entirely (de-bromo analog) reduces LogP by approximately 0.7 log units, significantly altering membrane permeability and nonspecific protein binding [2]. Omitting the 3-hydroxy group on the azetidine eliminates a hydrogen-bond donor that can be critical for target engagement or for modulating solubility and metabolic stability . These differences, though subtle in a structure search, translate into divergent SAR outcomes that cannot be compensated for by downstream chemistry alone.

Quantitative Differentiation Evidence for 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde vs. Closest Analogs


Regioisomeric Cross-Coupling Vector Differentiation: 4-Br vs. 5-Br vs. 2-Br Substitution Patterns

Among the three monobromo regioisomers—4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde (target), 5-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde, and 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde—all share identical molecular formula (C₁₀H₁₀BrNO₂), molecular weight (256.10 g/mol), computed XLogP3 (1.4), TPSA (40.5 Ų), and hydrogen-bond donor/acceptor counts (1 HBD, 3 HBA) [1]. Despite these near-identical physicochemical descriptors, the para-bromine in the target compound is positioned opposite (C4) to the ortho-azetidine (C2), projecting elaborated fragments along a vector roughly 120° divergent from the meta-substituted 5-bromo isomer and approximately 180° divergent from the 2-bromo-4-azetidinyl isomer . This geometric divergence is critical in structure-based drug design where the spatial presentation of substituents determines target complementarity.

Medicinal Chemistry Cross-Coupling SAR Exploration

Lipophilicity Enhancement by Bromine: Target vs. De-Bromo Analog

The presence of the para-bromine substituent in the target compound increases computed lipophilicity by approximately +0.74 logP units compared to the de-bromo analog 4-(3-hydroxyazetidin-1-yl)benzaldehyde (CAS 1856642-55-1), which has an XLogP3 of 0.7 [1]. This is consistent with the well-established contribution of aromatic bromine to logP (ΔlogP ~+0.6 to +0.9 per bromine substitution on aromatic rings) [2]. The target compound's LogP of 1.44 places it in a more favorable range for membrane permeability (typically LogP 1–3 for oral drugs) compared to the de-bromo analog, while still maintaining a TPSA of 40.5 Ų that supports aqueous solubility .

Physicochemical Properties Drug-Likeness Lead Optimization

Hydrogen-Bond Donor Capacity: 3-Hydroxyazetidine vs. Unsubstituted Azetidine Analogs

The 3-hydroxy substituent on the azetidine ring provides one hydrogen-bond donor (HBD) in addition to three hydrogen-bond acceptors (HBA), yielding an HBD/HBA ratio of 1:3 for the target compound . In contrast, the de-hydroxy analog 4-bromo-2-(azetidin-1-yl)benzaldehyde (e.g., CAS 2279122-93-7 analogs) would lack this HBD, reducing the HBD count to zero and fundamentally altering the compound's capacity for directed hydrogen-bonding interactions with biological targets . In the context of kinase inhibitor design, 3-hydroxyazetidine-containing fragments have been specifically incorporated to engage the catalytic lysine or hinge-region residues via hydrogen bonding, a recognition element absent in simple azetidine derivatives [1].

Molecular Recognition Solubility Metabolic Stability

Azetidine Scaffold Metabolic Stability Advantage: Class-Level Evidence from DGAT2 Inhibitor Optimization

The replacement of a piperidine ring with an azetidine in a series of diacylglycerol acyltransferase 2 (DGAT2) inhibitors demonstrated lower intrinsic clearance for the azetidine-containing analog, establishing a class-level precedent for improved metabolic stability of the 4-membered azetidine over the 6-membered piperidine [1]. Although this specific comparison is not performed directly on 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde, the azetidine scaffold confers inherent resistance to cytochrome P450-mediated α-carbon oxidation relative to larger saturated N-heterocycles, due to increased ring strain and altered electronics at the α-position [2]. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives further confirmed that azetidines generally exhibit high metabolic stability in intrinsic microsomal clearance assays, with only the 3,3-difluoroazetidine derivative showing elevated clearance as an exception [3].

Metabolic Stability Azetidine Drug Metabolism

Commercial Availability and Purity Benchmarking Across Regioisomers

Among the three bromo-hydroxyazetidine benzaldehyde regioisomers, the 4-bromo-2-azetidinyl isomer (target) is commercially stocked at 95% purity by Leyan (Product No. 2105510) with catalog availability in gram quantities . The 5-bromo regioisomer (CAS 1858635-73-0) was listed by Enamine at prices escalating from $972/0.25g to $4,545/10g as of 2023 [1], while the 2-bromo-4-azetidinyl isomer (CAS 1858635-80-9) had limited price data available [2]. The CymitQuimica listing for the target compound was marked as 'Discontinued,' indicating supply volatility that procurement teams should monitor . The non-brominated analog 4-(3-hydroxyazetidin-1-yl)benzaldehyde (CAS 1856642-55-1) has a lower molecular weight (177.20 vs. 256.10 g/mol) and is available from multiple vendors, but lacks the bromine handle essential for downstream diversification [3].

Procurement Building Blocks Supply Chain

High-Value Procurement Scenarios for 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde in Drug Discovery


Kinase Inhibitor Library Synthesis via Sequential Suzuki-Aldehyde Diversification

The target compound's para-bromine serves as a robust handle for Suzuki-Miyaura cross-coupling, allowing introduction of diverse aryl or heteroaryl boronic acids at the C4 position. After Suzuki coupling, the ortho-aldehyde can undergo reductive amination with a library of primary or secondary amines to generate a two-dimensional diversity array. This sequential strategy is documented in patents such as US 8,759,365 (CETP inhibitors), where 4-bromo-benzaldehyde intermediates were elaborated into compound libraries via palladium-catalyzed coupling followed by aldehyde functionalization [1]. The 3-hydroxyazetidine moiety provides an additional point of diversification through O-alkylation or O-acylation, enabling three-point chemical space exploration from a single intermediate.

Azetidine-Containing Fragment for FBDD Campaigns Targeting Kinase Hinge Regions

The azetidine scaffold, combined with the hydrogen-bond donor capacity of the 3-hydroxy group, makes this compound a suitable fragment for fragment-based drug discovery (FBDD) targeting ATP-binding sites of kinases. The para-bromine allows subsequent fragment growing via cross-coupling while the aldehyde can form reversible covalent interactions with active-site lysine residues. The class-level metabolic stability advantage of azetidines over piperidines [2] supports the use of this fragment as a starting point for lead optimization, where oxidative metabolism at the saturated N-heterocycle is a known liability.

Conformationally Constrained Bioisostere of ortho-Substituted Benzaldehydes

The ortho-relationship between the 3-hydroxyazetidine and the aldehyde in the target compound creates a unique conformational constraint not present in simple ortho-alkoxy or ortho-amino benzaldehydes. The azetidine ring's inherent rigidity (four-membered ring with approximately 25 kcal/mol ring strain) restricts the conformational freedom of the substituent, potentially pre-organizing the molecule for target binding and reducing the entropic penalty upon complex formation [3]. This property is advantageous when designing ligands where the spatial relationship between the aldehyde-derived moiety and the azetidine nitrogen must be precisely controlled.

Regioisomeric Scanning in Lead Optimization: SAR by Positional Isomerism

Due to the near-identical physicochemical properties (LogP, TPSA, HBD/HBA) across the three bromo-hydroxyazetidine benzaldehyde regioisomers [4], the target compound is uniquely suited for systematic SAR-by-regioisomer studies. A medicinal chemistry team can procure all three isomers and elaborate them through identical synthetic sequences, then attribute differential biological activity solely to the spatial presentation of the elaborated substituent rather than to confounding changes in lipophilicity or polarity. This approach isolates the geometric contribution to activity, a cornerstone of rational lead optimization.

Quote Request

Request a Quote for 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.